molecular formula C14H21NO4 B15053468 tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate

tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate

Cat. No.: B15053468
M. Wt: 267.32 g/mol
InChI Key: WEIHMMMBXBQYNT-NWDGAFQWSA-N
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Description

tert-Butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a chiral center bearing hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral intermediate. One common method includes the use of a chiral epoxide, which undergoes ring-opening with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine or alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or amidases in biological systems. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is unique due to its specific chiral centers and the presence of both hydroxyl and phenyl groups. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of complex, enantiomerically pure molecules .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12+/m0/s1

InChI Key

WEIHMMMBXBQYNT-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O

Origin of Product

United States

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